molecular formula C21H16F3N7O B2538839 (2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920385-73-5

(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2538839
CAS No.: 920385-73-5
M. Wt: 439.402
InChI Key: RQIPGFHVYVWZDY-UHFFFAOYSA-N
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Description

(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16F3N7O and its molecular weight is 439.402. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound (2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a difluorophenyl group and a triazolopyrimidine moiety. Its molecular formula is C27H26F3N5OC_{27}H_{26}F_3N_5O, with a molecular weight of approximately 501.5 g/mol . The presence of fluorine atoms in the structure enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that triazolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to the target compound have shown IC50 values ranging from 7.01 to 48.28 µM against human breast and cervical cancer cells .

A notable study evaluated the compound's effect on the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cancer proliferation. The compound inhibited EGFR activation at concentrations as low as 7 µM, suggesting its potential as an anticancer agent .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 1HCC19377.00
Compound 2HeLa11.00
Compound 3MCF-748.28

Antimicrobial Activity

The compound's structural analogs have also been evaluated for antimicrobial properties. Triazolopyrimidines have shown moderate to high activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL .

In vitro studies indicate that modifications in the phenyl rings significantly affect antimicrobial potency, with difluorophenyl variants exhibiting enhanced activity compared to their non-fluorinated counterparts .

Table 2: Antimicrobial Activity of Triazolopyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus1
Compound BE. coli4
Compound CP. aeruginosa8

The proposed mechanism of action for the compound involves the inhibition of key enzymatic pathways critical for cancer cell survival and proliferation. For example, studies have indicated that triazolopyrimidines may act as proteasome inhibitors, leading to the accumulation of ubiquitinated proteins in cells . This mechanism is particularly relevant in targeting cancer cells that rely on proteasomal degradation for regulating cell cycle and apoptosis.

Case Studies

A series of in vivo experiments were conducted using murine models to assess the pharmacokinetic properties of the compound. Dosing at 50 mg/kg resulted in significant plasma exposure, indicating favorable absorption characteristics . Furthermore, a comparative analysis with existing drugs showed that the novel compound had a higher area under the curve (AUC) and maximum concentration (Cmax), suggesting better bioavailability.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N7O/c22-13-4-6-14(7-5-13)31-20-18(27-28-31)19(25-12-26-20)29-8-10-30(11-9-29)21(32)17-15(23)2-1-3-16(17)24/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIPGFHVYVWZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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